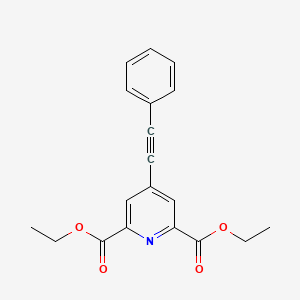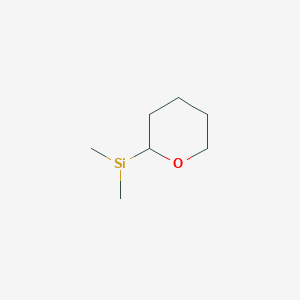
3-Benzothiepine-2,4-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzothiepine-2,4-dicarboxylic acid is a heterocyclic compound that features a benzothiepine ring system with two carboxylic acid groups at the 2 and 4 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzothiepine-2,4-dicarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ortho-substituted benzene derivatives with sulfur-containing reagents, followed by oxidation to introduce the carboxylic acid groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but with enhanced efficiency and cost-effectiveness. Continuous flow reactors and advanced purification techniques are often employed to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 3-Benzothiepine-2,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carboxylic acids to alcohols or other derivatives.
Substitution: Replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Halogenation using N-bromosuccinimide (NBS) or electrophilic aromatic substitution with various electrophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dicarboxylic acids, while reduction can produce alcohols or aldehydes.
Aplicaciones Científicas De Investigación
3-Benzothiepine-2,4-dicarboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-Benzothiepine-2,4-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Phthalic Acid: A benzene derivative with two carboxylic acid groups at the 1 and 2 positions.
Maleic Acid: A dicarboxylic acid with a cis-configuration of the carboxyl groups.
Succinic Acid: A simple dicarboxylic acid with two carboxyl groups separated by two methylene groups.
Uniqueness: 3-Benzothiepine-2,4-dicarboxylic acid is unique due to its benzothiepine ring structure, which imparts distinct chemical and physical properties compared to other dicarboxylic acids. This uniqueness makes it valuable for specific applications where its structural features are advantageous.
Propiedades
| 116103-90-3 | |
Fórmula molecular |
C12H8O4S |
Peso molecular |
248.26 g/mol |
Nombre IUPAC |
3-benzothiepine-2,4-dicarboxylic acid |
InChI |
InChI=1S/C12H8O4S/c13-11(14)9-5-7-3-1-2-4-8(7)6-10(17-9)12(15)16/h1-6H,(H,13,14)(H,15,16) |
Clave InChI |
HCBMQWIZBWSMSF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(SC(=CC2=C1)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-[1,3]Thiazolo[4,3-b]quinazolin-9(3H)-one](/img/structure/B14314534.png)
![1-{2-[Methyl(phenyl)amino]-4-phenyl-1,3-thiazol-5-yl}ethan-1-one](/img/structure/B14314539.png)




![N-[Cyano(phenyl)methyl]-N-methylacetamide](/img/structure/B14314599.png)

